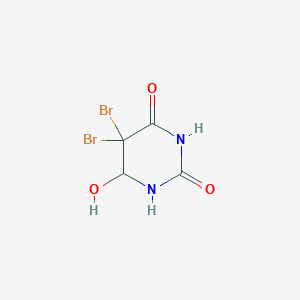![molecular formula C20H24N2 B072402 N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine CAS No. 1232-85-5](/img/structure/B72402.png)
N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elantrine: is a synthetic compound with the molecular formula C20H24N2 . It is known for its anticholinergic properties and has been studied for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Elantrine can be synthesized through a multi-step process involving the reaction of N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)-1-propanamine with various reagents under controlled conditions . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production of Elantrine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: : Elantrine undergoes several types of chemical reactions, including:
Oxidation: Elantrine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Elantrine into its reduced forms.
Substitution: Elantrine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
Elantrine exerts its effects primarily through its anticholinergic activity. It binds to and inhibits acetylcholine receptors, thereby reducing the activity of acetylcholine in the nervous system. This leads to a decrease in tremors and rigidity in patients with Parkinson’s disease . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trihexyphenidyl: Another anticholinergic drug used in the treatment of Parkinson’s disease.
Benztropine: Similar in structure and function, used to treat Parkinsonian symptoms.
Biperiden: An anticholinergic agent with similar therapeutic applications.
Uniqueness: : Elantrine is unique in its specific binding affinity and efficacy in reducing tremors and rigidity in Parkinson’s disease patients. Its chemical structure allows for selective inhibition of acetylcholine receptors, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIQHDMUUCCJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862606 |
Source


|
| Record name | N,N-Dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1232-85-5 |
Source


|
| Record name | Elantrine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV4FO7V23V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)











